molecular formula C8H9FO2 B1584661 4-Fluoro-1,2-dimethoxybenzene CAS No. 398-62-9

4-Fluoro-1,2-dimethoxybenzene

Cat. No.: B1584661
CAS No.: 398-62-9
M. Wt: 156.15 g/mol
InChI Key: DAGKHJDZYJFWSO-UHFFFAOYSA-N
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Description

4-Fluoro-1,2-dimethoxybenzene: is an organic compound with the molecular formula C8H9FO2 . It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the 4-position and two methoxy groups at the 1- and 2-positions. This compound is used as a raw material in organic synthesis and has applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1,2-dimethoxybenzene typically involves the electrophilic aromatic substitution reaction. One common method is the fluorination of 1,2-dimethoxybenzene using a fluorinating agent such as fluorine gas (F2) or hydrogen fluoride (HF) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or selectfluor . These reagents provide a safer and more efficient means of introducing the fluorine atom into the aromatic ring .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1,2-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-1,2-dimethoxybenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom’s high electronegativity and small size influence the compound’s behavior in various chemical reactions, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

4-fluoro-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGKHJDZYJFWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343981
Record name 4-Fluoroveratrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398-62-9
Record name 4-Fluoroveratrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1,2-dimethoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Six bomb tubes, each containing 4.8 g (30.0 mmol) of 4-fluoro-1,2-dimethoxybenzene (obtained from 3,4-dimethoxyaniline by a Balz-Schiemann reaction), 7.5 g (37.5 mmol) of (2-pyridinyl)-benzoate and 300 ml of trifluoroacetic acid, are heated at 100° for 41/2 hours while stirring magnetically. The contents of all six bomb tubes is poured into 600 ml of water while stirring vigorously and the solid substance that separates out is filtered with suction. The filtrate is extracted several times with toluene. The solid substance is dissolved in the combined toluene extracts. The toluene solution is washed with water and saturated sodium chloride solution, dried over magnesium sulphate and concentrated to dryness by evaporation. The resulting semi-solid oil is dissolved in 500 ml of warm isopropanol and treated with carbon. The filtered solution is concentrated in vacuo until crystallisation begins. After complete crystallisation, the (4,5-dimethoxy-2-fluorophenyl)-phenylmethanone is filtered with suction and washed with cold isopropanol, yielding white crystals having a melting point of 102°-104°.
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
300 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the potential benefit of adding 4-Fluoro-1,2-dimethoxybenzene to the electrolyte of lithium-ion batteries?

A1: While the provided abstract [] does not explicitly state the benefits of this compound, it suggests its potential as an electrolyte additive for lithium-ion batteries using an aluminum-plastic film. Electrolyte additives are often used in small quantities to enhance battery performance, such as improving cycle life, increasing capacity, or enhancing safety. Further research is needed to understand the specific role and impact of this compound in this context.

Q2: Are there other studies available on the use of this compound in battery technologies?

A2: The provided abstract [] is the only source of information given. Therefore, it is not possible to ascertain the existence of other studies without further literature research.

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